Cas no 61622-34-2 (Cefotiam)

Cefotiam structure
Cefotiam structure
商品名:Cefotiam
CAS番号:61622-34-2
MF:C18H23N9O4S3
メガワット:525.63
MDL:MFCD00865087
CID:57712
PubChem ID:43708

Cefotiam 化学的及び物理的性質

名前と識別子

    • Cefotiam
    • (6r-trans)--oxo
    • )acetyl)amino)-3-(((1-(2-(dimethylamino)ethyl)-1h-tetrazol-5-yl)thio)methyl)-8
    • cgp14221e
    • 8-[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino-4-[[1-(2-dimethylaminoethyl)tetrazol-5-yl]sulfanylmethyl]-7-oxo-2-thia-6-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid
    • CEFOTIAM HCL
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)acetyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-, (6R,7R)-
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)acetyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-, (6R-trans)-
    • (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R)-7t-[2-(2-amino-thiazol-4-yl)-acetylamino]-3-[1-(2-dimethylamino-ethyl)-1H-tetrazol-5-ylsul
    • 7-[2-(2-aminothiazol-4-yl)acetamido]-3-[1-(2-N,N-dimethylaminoethyl)-tetrazol-5-yl]thiomethyl-3-cephem-4-carboxylic acid
    • CEFOTIAM HYDROCHLORIDE
    • Ceradolan
    • Ceradon
    • Haloapor
    • Prestwick0_000482
    • Aspil (TN)
    • GTPL12254
    • 7beta-(2-imino-4-thiazolin-4-yl)acetamido-3-{1-[2-(N,N-dimethylamino)ethyl]-1H-tetrazol-5-yl}thiomethyl-3-cephem-4-carboxylic acid
    • HY-B0734
    • SCE 963
    • 66309-69-1
    • 7beta-[ 2-(2-aminothiazol-4-yl) acetamido]-3-[1-(2-dimethylaminoethyl)-1H-tetrazol-5-yl]thiomethyl-3-cephem-4-carboxylic acid
    • DTXSID6022763
    • C21544
    • Prestwick1_000482
    • CEFOTIAM [JAN]
    • Cefotiamum
    • UNII-91W6Z2N718
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-[[(2-amino-4-thiazolyl)acetyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-, (6R,7R)-
    • SR-01000841230
    • BDBM50485561
    • Cefotiam (INN)
    • CS-0009630
    • EN300-19766378
    • SCHEMBL11224134
    • (6R,7R)-7-{[(2-amino-1,3-thiazol-4-yl)acetyl]amino}-3-[({1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • CHEBI:355510
    • CEFOTIAM [INN]
    • BSPBio_000343
    • Prestwick2_000482
    • QYQDKDWGWDOFFU-IUODEOHRSA-N
    • J01DC07
    • 91W6Z2N718
    • (6R,7R)-7-[2-(2-Amino-thiazol-4-yl)-acetylamino]-3-[1-(2-dimethylamino-ethyl)-1H-tetrazol-5-ylsulfanylmethyl]-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • CEFOTIAM [WHO-DD]
    • 7beta-(2-amino-1,3-thiazol-4-yl)acetamido-3-[({1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-3,4-didehydrocepham-4-carboxylic acid
    • (6R,7R)-7-(2-(2-aminothiazol-4-yl)acetamido)-3-((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-ylthio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 61622-34-2
    • CTM
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)acetyl)amino)-3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, (6R-trans)-
    • SPBio_002264
    • NCGC00179594-01
    • NS00006913
    • Q3009984
    • SR-01000841230-2
    • Prestwick3_000482
    • AB00514684
    • Cefotiam [INN:BAN]
    • Cefotiamum [INN-Latin]
    • Cefotiam,(S)
    • CGP 14221E
    • CEFOTIAM [MI]
    • SCHEMBL149538
    • CHEMBL1296
    • (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-(2-dimethylaminoethyl)tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • BPBio1_000379
    • (6R,7R)-7-[2-(2-amino-1,3-thiazol-4-yl)acetamido]-3-[({1-[2-(dimethylamino)ethyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • BRD-K02275692-003-03-4
    • DB00229
    • (6R,7R)-7-{[(2-amino-1,3-thiazol-4-yl)acetyl]amino}-3-[({1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl}thio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Aspil
    • D07648
    • J-700162
    • BRD-K02275692-300-02-6
    • BRD-K02275692-300-01-8
    • MDL: MFCD00865087
    • インチ: InChI=1S/C18H23N9O4S3/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31)/t12-,15-/m1/s1
    • InChIKey: QYQDKDWGWDOFFU-IUODEOHRSA-N
    • ほほえんだ: O=C(C(N12)=C(CSC3=NN=NN3CCN(C)C)CS[C@]2([H])[C@H](NC(CC4=CSC(N)=N4)=O)C1=O)O

計算された属性

  • せいみつぶんしりょう: 525.10400
  • どういたいしつりょう: 525.104
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 13
  • 重原子数: 34
  • 回転可能化学結合数: 11
  • 複雑さ: 848
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 251A^2
  • ひょうめんでんか: 0
  • 互変異性体の数: 8

じっけんとくせい

  • 密度みつど: 1.8 g/cm3
  • ふってん: 843℃
  • フラッシュポイント: >110°(230°F)
  • 屈折率: 1.855
  • すいようせい: 解体
  • PSA: 251.30000
  • LogP: 0.25680
  • ようかいせい: Soluble

Cefotiam セキュリティ情報

  • RTECS番号:XI0366000
  • 危険物標識: Xi
  • ちょぞうじょうけん:Sealed in dry,2-8°C

Cefotiam 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM276443-1g
Cefotiam
61622-34-2 95%+
1g
$1117 2022-12-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C911445-10mg
Cefotiam
61622-34-2 BR
10mg
¥1,168.20 2022-09-02
SHENG KE LU SI SHENG WU JI SHU
sc-278821-100 mg
Cefotiam,
61622-34-2
100MG
¥5,265.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-278821-100mg
Cefotiam,
61622-34-2
100mg
¥5265.00 2023-09-05
Enamine
EN300-19766378-0.05g
61622-34-2
0.05g
$2755.0 2023-09-16

Cefotiam 関連文献

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:61622-34-2)Cefotiam
8625677
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ